4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one
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Overview
Description
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO3 This compound is characterized by a pyrrolidin-2-one core structure with a hydroxymethyl group and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one typically involves multi-step organic synthesis. One common method includes the reaction of pyrrolidin-2-one with formaldehyde and an oxolan-2-ylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.
Scientific Research Applications
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and oxolan-2-ylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)pyrrolidin-2-one: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and reactivity.
1-[(Oxolan-2-yl)methyl]pyrrolidin-2-one:
Uniqueness
4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and oxolan-2-ylmethyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H17NO3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO3/c12-7-8-4-10(13)11(5-8)6-9-2-1-3-14-9/h8-9,12H,1-7H2 |
InChI Key |
QDCMBSYHXDLHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CO |
Origin of Product |
United States |
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